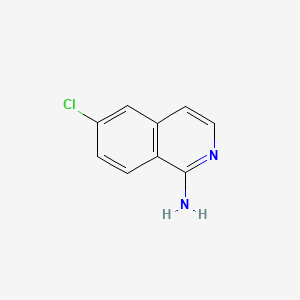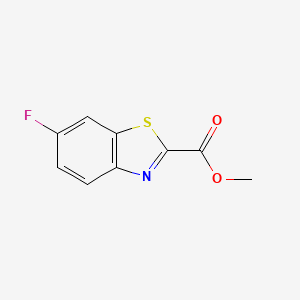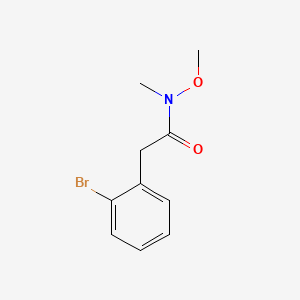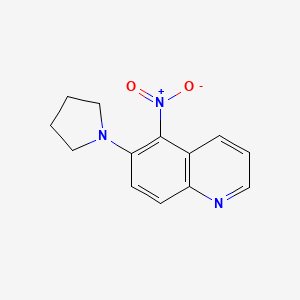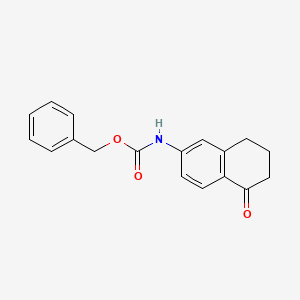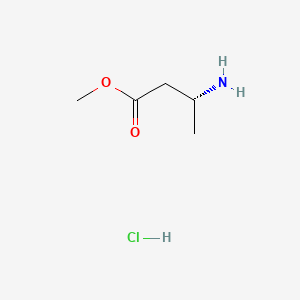
(2S,4S)-alil 2-(((aliloxocarbonil)(sulfamoil)amino)metil)-4-mercaptopirrolidina-1-carboxilato
Descripción general
Descripción
(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may be used in the development of enzyme inhibitors or as a building block for peptides and peptidomimetics due to its structural similarity to natural amino acids.
Medicine
Potential applications in medicinal chemistry include the design of novel drugs targeting specific enzymes or receptors. The sulfamoyl group is known for its bioactivity, making this compound a candidate for drug development.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a precursor for other bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid or a 1,4-diamine.
Introduction of the Mercapto Group: The mercapto group (–SH) is introduced via a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.
Attachment of the Allyloxycarbonyl Group: This step involves the protection of the amino group with an allyloxycarbonyl (Alloc) group, typically using allyl chloroformate in the presence of a base.
Final Coupling: The final step involves coupling the protected pyrrolidine derivative with an appropriate allylating agent to introduce the allyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The allyloxycarbonyl group can be substituted under nucleophilic conditions, often using bases or nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The sulfamoyl group can form strong interactions with biological targets, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate
- (2S,4S)-benzyl 2-(((benzyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate offers unique reactivity due to the presence of the allyl group, which can participate in additional chemical reactions such as cross-coupling or metathesis. This makes it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
prop-2-enyl (2S,4S)-2-[[prop-2-enoxycarbonyl(sulfamoyl)amino]methyl]-4-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S2/c1-3-5-21-12(17)15-9-11(23)7-10(15)8-16(24(14,19)20)13(18)22-6-4-2/h3-4,10-11,23H,1-2,5-9H2,(H2,14,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOETITIUHVQM-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CC(CC1CN(C(=O)OCC=C)S(=O)(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1C[C@H](C[C@H]1CN(C(=O)OCC=C)S(=O)(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
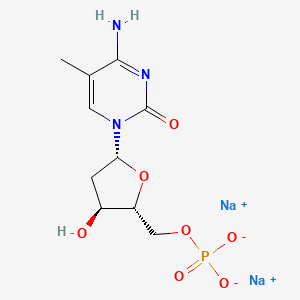


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)
